molecular formula C22H19N3O3S2 B2372929 N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105199-12-9

N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2372929
CAS No.: 1105199-12-9
M. Wt: 437.53
InChI Key: FOARWZMAXTUQGQ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Thieno[3,2-d]pyrimidinone backbone: Substituted at position 3 with a methyl group, position 4 with a ketone, and position 6 with a phenyl group.
  • Sulfanyl linkage: A sulfur atom bridges the pyrimidinone core to an acetamide moiety.
  • Acetamide substituent: The acetamide is N-bound to a 2-methoxyphenyl group, introducing steric and electronic effects due to the ortho-methoxy placement.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-25-21(27)20-16(12-18(30-20)14-8-4-3-5-9-14)24-22(25)29-13-19(26)23-15-10-6-7-11-17(15)28-2/h3-12H,13H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOARWZMAXTUQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Carbonyl Reactants

The foundation of synthesizing the target compound begins with establishing the thieno[3,2-d]pyrimidine scaffold. One efficient approach involves the condensation of aminothiophene derivatives with formamide under specific conditions. For thieno[3,2-d]pyrimidin-4-ones, milder conditions are typically sufficient compared to their thieno[2,3-d]pyrimidine isomers.

The condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation efficiently produces the corresponding thieno[3,2-d]pyrimidin-4-one scaffold with good yields, as shown in the following reaction sequence:

3-Amino-5-arylthiophene amide + HCOOH (microwave irradiation) → thieno[3,2-d]pyrimidin-4-one

This approach provides a more rapid and efficient synthesis compared to conventional heating methods, with reaction times often reduced from hours to minutes.

Synthesis via Thiourea Derivatives

Another significant approach involves the use of thiourea derivatives. The formation of thieno[3,2-d]pyrimidine structures can be achieved through the cyclization of thienylthiourea intermediates. These intermediates are prepared by condensing amino esters with alkyl or aryl isothiocyanates under various conditions.

Table 1: Comparison of Cyclization Methods for Thienylthiourea Derivatives

Method Conditions Reaction Time Yield (%) References
Conventional Heating Reflux in alcohol 4-6 hours 65-78
Microwave Irradiation 300-600W 10-15 minutes 75-92
Alcoholic KOH Room temperature, then reflux 2-3 hours 70-85

The cyclization of thienylthiourea derivatives using alcoholic potassium hydroxide generally provides the monopotassium salts of the corresponding thieno[2,3-d]pyrimidin-4-ones, which can be further modified to obtain the desired functional groups.

Thorpe-Ziegler Cyclization Approach

The Thorpe-Ziegler cyclization represents another valuable method for constructing the thieno-fused pyrimidine ring system. This approach involves a six-membered ring bearing a mercaptocarbonitrile group as the starting point. The reaction sequence typically includes substitution of alkyl chloroacetate by the sulfhydryl group, followed by deprotonation and cyclization under basic conditions.

Specific Synthesis Routes for the Target Compound

Preparation of the Core Thieno[3,2-d]pyrimidinone

The synthesis of N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide requires first establishing the 3-methyl-6-phenyl-thieno[3,2-d]pyrimidin-4-one core with appropriate functionalization at the 2-position. Based on documented approaches, the synthesis typically begins with 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one.

The synthetic pathway generally follows this sequence:

  • Formation of 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
  • Conversion to a reactive intermediate
  • Introduction of the sulfanylacetamide moiety

Table 2: Reagents and Conditions for Core Formation

Step Reagents Conditions Yield (%) References
1 Amino thiophene derivative + thiourea/isothiocyanate Reflux, 2-3 hours 58-88
2 Product from step 1 + POCl₃ Reflux, 3-4 hours 70-85
3 Chloro intermediate + CH₃I Base, DMF, 0-25°C 65-75

Alternative Synthetic Approach via Thione Intermediate

An alternative approach involves the direct functionalization of 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one with 2-chloro-N-(2-methoxyphenyl)acetamide. This approach has been documented for similar derivatives and offers a more direct route in some cases.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Purification and Characterization

The purification of this compound typically involves recrystallization from appropriate solvents or chromatographic techniques. Based on similar compounds, the following purification methods have been reported:

  • Recrystallization from ethanol or DMF
  • Column chromatography using silica gel with ethyl acetate/hexane gradient
  • Preparative HPLC for high-purity samples

Characterization of the final compound can be performed using:

  • Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR)
  • Mass Spectrometry
  • Infrared Spectroscopy
  • Elemental Analysis

Mechanistic Considerations

The mechanism for introducing the sulfanylacetamide moiety typically involves the nucleophilic attack of the thiolate anion (generated from the thione or methylsulfanyl intermediate) on the α-carbon of the chloroacetamide. This reaction proceeds through an SN2 mechanism, with the displacement of the chloride leaving group.

The reaction can be represented as:

  • Base-mediated generation of the thiolate nucleophile
  • Nucleophilic attack on the α-carbon of 2-chloro-N-(2-methoxyphenyl)acetamide
  • Formation of the carbon-sulfur bond with displacement of chloride

This mechanistic pathway is consistent across various thienopyrimidine derivatives and provides insights into optimizing reaction conditions for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylpiperidine moiety or the oxazole ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

    Hydrolysis: Aqueous acid or base.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted oxazole or benzylpiperidine derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has shown promise in the development of new pharmaceuticals. Its applications include:

  • Anticancer Research : The compound exhibits cytotoxic effects on various cancer cell lines, leading to apoptosis and cell cycle arrest. Studies have reported IC50 values ranging from 0.3 to 1.2 µM against leukemia cells, indicating its potential as an anticancer agent .
  • Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in critical biochemical pathways, which may lead to therapeutic benefits in diseases where these enzymes are dysregulated.

Biological Research

The compound's interaction with biological systems makes it a valuable tool in various research settings:

  • Receptor Binding Studies : N-(2-methoxyphenyl)-2-(sulfanylacetamide) can bind to specific receptors, influencing cellular signaling pathways crucial for understanding disease mechanisms and developing targeted therapies.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thienopyrimidine, including this compound, exhibit significant antimicrobial properties against various bacterial strains and fungi, potentially offering new avenues for antibiotic development.

Industrial Applications

The unique properties of this compound allow for its use in the development of new materials:

  • Material Science : The compound can serve as a building block for synthesizing novel materials with unique properties, which could be beneficial in fields such as electronics and nanotechnology .

Case Study on Anticancer Efficacy

A study investigated the effects of structurally similar thienopyrimidine compounds on acute biphenotypic leukemia MV4-11 cells. Results demonstrated significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels, suggesting that these compounds may exert their effects through modulation of key signaling pathways involved in cell proliferation and survival.

Antimicrobial Efficacy Assessment

In another study focused on antimicrobial activity, derivatives of thienopyrimidine were tested against various pathogens. The results indicated promising efficacy with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics, highlighting the potential of these compounds in combating resistant bacterial strains.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on leukemia cell lines
Enzyme InhibitionInhibits specific enzymes related to diseases
AntimicrobialEffective against various bacterial strains
Receptor InteractionModulates cellular signaling pathways

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

Table 1: Structural Comparison of Thienopyrimidinone-Based Acetamides
Compound Name Core Structure R₁ (Pyrimidinone) R₂ (Acetamide) Key Physical/Chemical Data
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Me, 6-Ph 2-MeO-C₆H₄ Not reported in evidence
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 3-(4-Me-C₆H₄) 4-CF₃O-C₆H₄ Synonyms: ZINC2719758
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine Tetrahydro fused ring Ph Yield: 68–74%
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-2-one 4-Me 2,3-Cl₂-C₆H₃ mp 230°C; m/z: 344.21 [M+H]+

Key Observations :

  • Core Diversity: The target compound’s thienopyrimidinone core differs from benzothieno-triazolo-pyrimidine and dihydropyrimidinone , which may alter electronic properties and binding interactions.
  • Electron-withdrawing groups (e.g., CF₃O in , Cl in ) may enhance metabolic stability but reduce solubility compared to the target’s methoxy group.

Pharmacological Potential

  • Bioactivity Modulation: Thienopyrimidinones: Known for kinase inhibition; substituents like 6-phenyl (target) may enhance hydrophobic interactions with enzyme pockets. Ortho vs. Para Substituents: The target’s 2-methoxyphenyl group could reduce binding affinity compared to para-substituted analogs due to steric effects .

Physicochemical Properties

  • Solubility : The 2-methoxy group may improve water solubility compared to lipophilic substituents (e.g., CF₃O in ).
  • Melting Points: Analogs with rigid cores (e.g., dihydropyrimidinone in ) exhibit higher melting points (230°C), suggesting the target compound may similarly display high thermal stability.

Biological Activity

N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that integrates a thieno[3,2-d]pyrimidine core with various functional groups, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N3O3S2C_{23}H_{21}N_{3}O_{3}S_{2}, with a molecular weight of 451.56 g/mol. The structural characteristics include:

  • Thieno[3,2-d]pyrimidine core : Provides a scaffold for biological activity.
  • Methoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
  • Acetamide moiety : Contributes to the overall pharmacological profile.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that play crucial roles in various metabolic pathways. For instance, studies on similar thienopyrimidine derivatives have demonstrated their ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways .
  • Receptor Binding : The methoxyphenyl group may facilitate binding to specific receptors, influencing cellular signaling pathways related to growth and apoptosis. This is particularly relevant in the context of cancer therapies where receptor modulation can lead to reduced tumor growth.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, protecting cells against oxidative stress which is implicated in various diseases including cancer.

Biological Activity Data

Recent studies have evaluated the antibacterial and anticancer activities of compounds related to N-(2-methoxyphenyl)-2-(sulfanylacetamide). Below is a summary table highlighting key findings:

Study ReferenceActivity TestedResults
AntibacterialExhibited moderate to excellent activity against Gram-positive and Gram-negative bacteria.
AnticancerShowed significant cytotoxic effects on various cancer cell lines with IC50 values indicating potent activity.
Enzyme InhibitionInhibited specific enzymes linked to cancer metabolism with promising selectivity profiles.

Case Studies

  • Antibacterial Activity : A study indicated that derivatives of thienopyrimidines demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that modifications on the methoxy group could enhance antibacterial potency .
  • Anticancer Potential : Research has identified N-(2-methoxyphenyl)-2-(sulfanylacetamide) as a candidate for further development due to its ability to induce apoptosis in cancer cells while sparing normal cells. Molecular docking studies have provided insights into its binding affinities with targets involved in cell cycle regulation .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidinone core, followed by sulfanylation and acylation. Key steps include:

  • Core formation : Cyclization of substituted thiophene derivatives with urea or thiourea under acidic conditions (e.g., acetic acid, 80–100°C) .
  • Sulfanylation : Introduction of the sulfanyl group using sodium hydride or potassium carbonate in DMF, with controlled temperature (0–25°C) to prevent side reactions .
  • Acylation : Coupling with 2-methoxyphenylacetamide using EDCI/HOBt or DCC as coupling agents in anhydrous dichloromethane . Critical conditions include inert atmosphere (N₂/Ar), stoichiometric control of reagents, and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

  • 1H/13C NMR : Confirm substituent positions (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z ~435) .
  • Elemental analysis : Ensure purity (>95%) by matching calculated vs. observed C, H, N, S values (e.g., C: 53.2%, N: 9.6%) .
  • X-ray crystallography (if crystals form): Resolve bond lengths/angles and confirm intramolecular hydrogen bonding (e.g., N–H···O interactions) .

Q. How does the methoxyphenyl group influence solubility and stability?

The 2-methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its electron-donating nature. Stability studies in PBS (pH 7.4, 37°C) show <10% degradation over 24 hours, confirmed via HPLC .

Advanced Research Questions

Q. How can conflicting elemental analysis or spectral data be resolved during characterization?

Discrepancies in elemental analysis (e.g., C/N ratios) may arise from residual solvents or hygroscopicity. Mitigation strategies include:

  • Drying : Vacuum-drying samples at 60°C for 24 hours .
  • Complementary techniques : Use HRMS to confirm molecular formula and TGA to assess solvent content . Example: A related compound showed a 0.3% deviation in carbon content, resolved by repeating combustion analysis under argon .

Q. What experimental approaches are recommended for studying structure-activity relationships (SAR) against kinase targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to ATP pockets (e.g., EGFR, VEGFR2) .
  • In vitro assays : Test kinase inhibition (IC₅₀) using ADP-Glo™ assays. For example, analogs with 4-oxo-thienopyrimidine cores showed IC₅₀ values of 0.2–5 µM against EGFR .
  • Modification strategies : Replace the 2-methoxyphenyl group with halogenated or bulky substituents to assess steric/electronic effects .

Q. How can reaction by-products (e.g., disulfides or oxidized species) be minimized during sulfanylation?

  • Reducing agents : Add 1–2% TCEP (tris(2-carboxyethyl)phosphine) to prevent disulfide formation .
  • Oxygen-free conditions : Conduct reactions under argon with degassed solvents .
  • Monitoring : Use TLC (hexane:ethyl acetate 3:1) to detect by-products early .

Q. What crystallographic techniques are suitable for resolving conformational flexibility in the thienopyrimidine core?

  • Single-crystal X-ray diffraction : Resolve torsional angles between the thienopyrimidine and methoxyphenyl groups. For example, a related compound showed a dihedral angle of 42.25° between rings .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) influencing packing .

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